5-Acetyl-2-bromobenzoic acid

Description

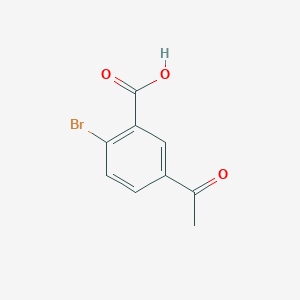

5-Acetyl-2-bromobenzoic acid (CAS: 1612219-56-3) is a brominated benzoic acid derivative with a molecular formula of C₉H₇BrO₃. It features a benzoic acid backbone substituted with a bromine atom at the 2-position and an acetyl group at the 5-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of esters (e.g., its isopropyl ester, CAS: 1956377-40-4) and other derivatives for pharmaceutical and materials research . Commercial suppliers list it with a purity of ≥97% .

Properties

IUPAC Name |

5-acetyl-2-bromobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDNLRNROTVOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzoic acid typically involves the bromination of 5-acetylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-bromobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of substituted benzoic acids.

Oxidation: Conversion to 5-bromo-2-carboxybenzoic acid.

Reduction: Formation of 5-(1-hydroxyethyl)-2-bromobenzoic acid.

Scientific Research Applications

5-Acetyl-2-bromobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-bromobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The acetyl group can participate in various reactions, including oxidation and reduction, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-acetyl-2-bromobenzoic acid with structurally related bromobenzoic acid derivatives, focusing on substituents, functional groups, applications, and key research findings.

Table 1: Comparative Analysis of Bromobenzoic Acid Derivatives

Structural and Functional Differences

- The hydroxy group in 5-(2-bromoacetyl)-2-hydroxybenzamide and 2-((5-bromo-2-hydroxy-benzylidene)-amino)-benzoic acid enables hydrogen bonding, influencing solubility and crystallinity .

Research Findings and Key Insights

- Biofilm Inhibition : 5-Bromo-2-methoxybenzoic acid derivatives reduce biofilm formation by >70% in Staphylococcus aureus at 10 μM concentrations, outperforming earlier inhibitors .

- Antioxidant Efficiency : 5-(2-Bromoacetyl)-2-hydroxybenzamide derivatives show 2–3× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to radical stabilization via resonance .

- Structural Versatility : Bromine’s steric and electronic effects enable diverse applications, from antibacterial agents to crystal engineering templates .

Biological Activity

5-Acetyl-2-bromobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is characterized by its bromine atom at the 2-position and an acetyl group at the 5-position on a benzoic acid framework. Its molecular formula is and it is often synthesized through various acylation reactions involving bromobenzoic acid derivatives. The synthesis typically involves:

- Bromination : Introduction of a bromine atom at the desired position.

- Acetylation : Addition of an acetyl group using acetic anhydride or acetyl chloride.

These steps can be optimized for yield and purity, often utilizing modern synthetic techniques such as microwave-assisted synthesis.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies on similar derivatives have shown promising results in reducing nociceptive behavior in animal models.

- In Vivo Studies : In one study, derivatives similar to this compound were evaluated for their anti-nociceptive effects using the writhing test and hot plate test, demonstrating reductions in pain response by approximately 75% compared to control groups .

- Mechanism of Action : These compounds are believed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain signaling pathways. Molecular docking studies have shown favorable binding affinities for these compounds, suggesting that they could serve as lead compounds for developing new analgesics .

Antiviral Activity

Recent investigations have also explored the antiviral potential of related compounds against HIV replication. In vitro studies indicated that certain analogs demonstrated moderate inhibitory effects on HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs), with IC50 values suggesting potential therapeutic applications .

1. Anti-nociceptive Activity Evaluation

A study conducted on a series of salicylic acid derivatives, including those similar to this compound, assessed their analgesic properties through various tests:

| Compound | Test Used | Pain Reduction (%) |

|---|---|---|

| Compound A | Hot Plate | 74% |

| Compound B | Writhing Test | 75% |

| Acetaminophen | Control | 50% |

The results indicated that derivatives of this compound could be more effective than traditional analgesics like acetaminophen .

2. Antiviral Efficacy

Another study evaluated the antiviral activity of several benzoic acid derivatives against HIV-1:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound C | 8.0 | 4 |

| AZT (Control) | 0.001 | - |

The selectivity index highlights the potential for these compounds to be developed into safer antiviral agents with fewer side effects compared to existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.